1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea 1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 2034288-92-9
VCID: VC5173790
InChI: InChI=1S/C17H18N6O2/c1-23-12(9-14(22-23)15-11-18-7-8-19-15)10-20-17(24)21-13-5-3-4-6-16(13)25-2/h3-9,11H,10H2,1-2H3,(H2,20,21,24)
SMILES: CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NC3=CC=CC=C3OC
Molecular Formula: C17H18N6O2
Molecular Weight: 338.371

1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

CAS No.: 2034288-92-9

Cat. No.: VC5173790

Molecular Formula: C17H18N6O2

Molecular Weight: 338.371

* For research use only. Not for human or veterinary use.

1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea - 2034288-92-9

Specification

CAS No. 2034288-92-9
Molecular Formula C17H18N6O2
Molecular Weight 338.371
IUPAC Name 1-(2-methoxyphenyl)-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea
Standard InChI InChI=1S/C17H18N6O2/c1-23-12(9-14(22-23)15-11-18-7-8-19-15)10-20-17(24)21-13-5-3-4-6-16(13)25-2/h3-9,11H,10H2,1-2H3,(H2,20,21,24)
Standard InChI Key JMHUSLCXKQQLNA-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NC3=CC=CC=C3OC

Introduction

Chemical Formula and Features

  • Molecular Formula: C16H17N5O2C_{16}H_{17}N_5O_2

  • Core Structure: Urea derivative

    • Substituents:

      • A 2-methoxyphenyl group attached to one nitrogen atom.

      • A pyrazole ring substituted with a pyrazinyl group and a methyl group attached to the urea nitrogen.

Key Characteristics

  • The presence of aromatic systems (pyrazole, pyrazine, and methoxyphenyl) provides electronic conjugation.

  • Functional groups such as urea and methoxy contribute to hydrogen bonding potential, influencing solubility and reactivity.

General Synthetic Pathway

The synthesis of this compound typically involves:

  • Step 1: Pyrazole Formation

    • A pyrazole core is synthesized through condensation reactions involving hydrazines and β-diketones or their equivalents.

    • Functionalization with a pyrazinyl group occurs via electrophilic substitution or coupling reactions.

  • Step 2: Urea Derivative Formation

    • The urea moiety is introduced by reacting the substituted pyrazole derivative with an isocyanate or carbamoyl chloride in the presence of a base.

  • Step 3: Methoxyphenyl Substitution

    • A methoxyphenyl group is attached to the urea nitrogen via nucleophilic substitution or direct coupling with an aryl halide.

Purification

  • Crystallization or column chromatography is used to purify the final product.

  • Characterization techniques include:

    • NMR Spectroscopy (1H^1H and 13C^13C)

    • Mass spectrometry (LC-MS/MS)

    • Elemental analysis

    • FTIR spectroscopy

Potential Applications

  • Pharmaceutical Research

    • Urea derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    • The pyrazole-pyrazine framework has shown promise in targeting enzymes or receptors in drug discovery.

  • Antioxidant Properties

    • Similar compounds have demonstrated antioxidant activity by scavenging free radicals, suggesting potential use in oxidative stress-related conditions.

  • Cytotoxic Activity

    • Studies on related urea-pyrazolone derivatives indicate selective cytotoxicity against cancer cells while sparing noncancerous cells .

Biological Assays

  • Cytotoxicity assays (e.g., MTT assay) are used to evaluate its effects on cancerous vs. noncancerous cell lines.

  • Antioxidant assays assess its ability to mitigate oxidative damage.

Comparative Data Table

Property/AspectDescription
Molecular FormulaC16H17N5O2C_{16}H_{17}N_5O_2
Functional GroupsUrea, methoxyphenyl, pyrazole, pyrazine
SynthesisMulti-step reaction involving condensation, coupling, and substitution
ApplicationsPharmaceutical research (anticancer, antioxidant), biochemical studies
Characterization TechniquesNMR (1H^1H, 13C^13C), FTIR, LC-MS/MS
Biological ActivityPotential cytotoxicity against cancer cells; antioxidant properties

Challenges in Development

  • Solubility issues may arise due to aromatic groups; formulation strategies like salt formation could be explored.

  • Further studies are needed to confirm its pharmacokinetics and safety profile.

This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structural features and potential biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator